7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione
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Overview
Description
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 7th position enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This method is efficient and allows for the facile synthesis of quinoline derivatives with various substituents on the benzene ring . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the quinoline core.
Functionalization: The trifluoromethyl group is introduced at the 7th position through electrophilic substitution.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as trityl chloride can be used to enhance the reaction efficiency under mild conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antiviral, and antibacterial properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.
7-Methylquinoline-2,4(1H,3H)-dione: The methyl group at the 7th position provides different electronic properties compared to the trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)quinoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H6F3NO2 |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(3-5)14-9(16)4-8(6)15/h1-3H,4H2,(H,14,16) |
InChI Key |
QCYSAPVYIRRHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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